Cephaloridine

Übersicht

Beschreibung

Cephaloridine, also known as cefaloridine, is a first-generation semisynthetic derivative of the antibiotic cephalosporin C. It belongs to the class of beta-lactam antibiotics, similar to penicillin. This compound is unique among cephalosporins as it exists as a zwitterion at physiological pH . It is primarily used in veterinary medicine to treat bacterial infections caused by both penicillin-resistant and penicillin-sensitive bacteria .

Vorbereitungsmethoden

Cephaloridin wird aus Cephalosporin C durch eine Reihe chemischer Reaktionen synthetisiert. Der Prozess umfasst die Hydrolyse von Cephalosporin C zur Isolierung von 7-Aminocephalosporansäure, gefolgt von der Addition von Seitenketten . Der Syntheseweg beinhaltet N-Alkylierung und N-Acylierung an Position C-7 und Veresterung an Position C-4 von 7-Aminodesacetoxycephalosporansäure . Industrielle Produktionsmethoden umfassen großtechnische Fermentation und chemische Modifikationsprozesse, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Cephaloridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cephaloridin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Cephaloridin modifizieren und so seine chemischen Eigenschaften verändern.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Introduction to Cephaloridine

This compound is a semisynthetic antibiotic derived from cephalosporin C, introduced for therapeutic use in 1964. It is primarily utilized for its antibacterial properties against a range of Gram-positive and some Gram-negative bacteria. This article explores the scientific research applications of this compound, highlighting its efficacy, safety, and therapeutic uses based on comprehensive data and case studies.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against various pathogenic microorganisms. Notably, it has shown greater in vitro activity against certain Gram-positive strains compared to other antibiotics like sodium cephalothin. Studies indicate that this compound maintains higher and more sustained antibacterial levels in the bloodstream, which enhances its therapeutic potential in treating severe infections .

Clinical Applications

1. Treatment of Severe Infections

- A study involving 86 hospitalized patients demonstrated that this compound was effective against severe infections caused by this compound-sensitive organisms. Out of 67 patients with confirmed infections, 86% exhibited excellent clinical responses .

- The drug has been particularly noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it outperformed cloxacillin and was comparable to cephalothin in both in vitro and in vivo settings .

2. Prophylactic Use

- This compound has been explored for its prophylactic applications, particularly in preventing infections in patients undergoing surgical procedures or those with chronic conditions like chronic obstructive pulmonary disease (COPD) where recurrent infections are common .

Case Studies

1. Efficacy in Bacterial Keratitis

- In a clinical trial assessing this compound for bacterial keratitis, results indicated no significant difference in healing outcomes compared to other treatments, suggesting its potential as an alternative therapy .

2. Treatment of Bacteremia

- A significant case series reported that among patients with staphylococcal bacteremia treated with this compound, a high rate of clinical improvement was observed, reinforcing its role in managing life-threatening infections .

Safety Profile

While this compound is generally well-tolerated, adverse reactions have been documented. In a cohort study involving 76 patients, 35% experienced minor reactions such as allergic phenomena and nausea, while more serious reactions included anaphylaxis and reversible renal injury . These findings underscore the importance of monitoring patients receiving this antibiotic.

Comparative Analysis with Other Antibiotics

The following table summarizes the comparative efficacy of this compound against other commonly used antibiotics:

| Antibiotic | Spectrum of Activity | Efficacy Against MRSA | Side Effects |

|---|---|---|---|

| This compound | Broad (primarily Gram-positive) | High | Allergic reactions, renal injury |

| Sodium Cephalothin | Broad (Gram-positive) | Moderate | Less severe side effects |

| Cloxacillin | Narrow (primarily Gram-positive) | Low | Allergic reactions |

Wirkmechanismus

Cephaloridine exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to cell lysis and death of the bacterial cell . The cytotoxicity of this compound is particularly notable in the proximal renal tubule, where it can cause nephrotoxicity .

Vergleich Mit ähnlichen Verbindungen

Cephaloridin wird mit anderen Cephalosporinen wie Cephalothin, Cefaclor und Cefradin verglichen:

Die Einzigartigkeit von Cephaloridin liegt in seiner zwitterionischen Natur und seiner spezifischen Verwendung in der Veterinärmedizin aufgrund seiner schlechten oralen Resorption beim Menschen .

Biologische Aktivität

Cephaloridine, a semisynthetic cephalosporin antibiotic introduced for therapeutic use in 1964, has demonstrated significant antibacterial activity against various bacterial strains, particularly those resistant to penicillin. This article delves into the biological activity of this compound, summarizing its efficacy, mechanisms of action, and clinical applications based on diverse research findings.

Antibacterial Efficacy

This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and certain Gram-negative organisms. Its efficacy is often compared to other cephalosporins and penicillins.

Table 1: Comparative Antibacterial Activity of this compound and Other Antibiotics

| Antibiotic | Activity Against Staphylococcus aureus | Activity Against Gram-negative Bacteria | Reference |

|---|---|---|---|

| This compound | High | Moderate (e.g., Aerobacter aerogenes) | |

| Cloxacillin | Moderate | Low | |

| Methicillin | Moderate | Low |

In a study assessing the bactericidal activity of this compound, it was found that at lower concentrations and shorter exposure times, this compound was more effective than cefazolin and cephalothin against resistant strains of S. aureus .

This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria. However, its effectiveness can be compromised by the production of β-lactamases by resistant strains, which hydrolyze the β-lactam ring crucial for its antibacterial activity .

Clinical Studies and Findings

A notable clinical study involving 76 patients with suspected bacterial infections treated with this compound indicated a high success rate. Among patients with this compound-sensitive organisms, 86% exhibited excellent clinical and bacteriological responses . However, adverse reactions were reported in 35% of cases, ranging from mild allergic reactions to serious conditions like anaphylaxis and renal injury .

Table 2: Summary of Clinical Outcomes with this compound Treatment

| Outcome | Percentage (%) |

|---|---|

| Excellent clinical response | 86 |

| Minor adverse reactions | 35 |

| Serious adverse reactions | ~14 |

| - Anaphylaxis | 2 |

| - Renal injury | 5 |

| - Hemolytic anemia | 1 |

| Reference |

In Vitro Studies

In vitro studies have demonstrated that this compound is more rapidly hydrolyzed by staphylococcal penicillinase compared to other cephalosporins like cephalothin. This highlights the importance of understanding bacterial resistance mechanisms when using this compound in clinical settings .

Table 3: Rate of Hydrolysis by Staphylococcal Penicillinase

Q & A

Basic Research Questions

Q. What are the primary structural determinants of cephaloridine’s β-lactamase resistance compared to earlier cephalosporins?

- Methodological Answer : Analyze this compound’s molecular structure using X-ray crystallography or NMR spectroscopy, focusing on the pyridine moiety at the C-3 position. Compare its stability to hydrolysis by penicillinase (e.g., Staphylococcus aureus β-lactamase) using enzyme kinetics assays. Studies by Barber and Waterworth (1964) demonstrated this compound’s slower inactivation by penicillinase compared to benzylpenicillin .

Q. How does this compound’s bactericidal mechanism differ between Gram-positive and Gram-negative pathogens?

- Methodological Answer : Conduct time-kill assays under standardized conditions (e.g., CLSI guidelines) to measure bactericidal activity against representative strains (e.g., Neisseria gonorrhoeae vs. Escherichia coli). Note that this compound’s efficacy against Gram-negative organisms correlates with its high urinary excretion and unchanged bioactive form in vivo .

Q. What experimental protocols are recommended for determining this compound’s minimum inhibitory concentration (MIC) in penicillin-resistant strains?

- Methodological Answer : Use broth microdilution methods with Mueller-Hinton agar, adjusting inoculum size to 1–5 × 10⁵ CFU/mL. Address discrepancies in MIC values (e.g., 0.25–4 μg/mL for N. gonorrhoeae) by replicating protocols from Murdoch et al. (1964) and Ishigami et al. (1965) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported nephrotoxicity across animal and human studies?

- Methodological Answer : Design dose-response studies in murine models with probenecid co-administration to inhibit renal tubular necrosis. Compare histopathology data from Child and Dodds (1966) with human pharmacokinetic studies (e.g., urinary excretion rates >90% at 24 hours) .

Q. What molecular mechanisms explain the differential activity of this compound against IMP-1 vs. IMP-6 metallo-β-lactamases?

- Methodological Answer : Perform enzyme inhibition assays using purified IMP variants and this compound. The G262S mutation in IMP-6 increases catalytic efficiency against this compound by altering substrate binding pockets, as shown in kinetic studies (PMID:15722450) .

Q. Why do in vitro susceptibility results for this compound sometimes fail to predict clinical outcomes in syphilis or endocarditis?

- Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for tissue penetration variability. For example, this compound’s poor CSF penetration limits efficacy in neurosyphilis despite low MICs .

Q. How can researchers optimize experimental designs to study this compound’s inoculum effect in high-density bacterial cultures?

- Methodological Answer : Use chemostat systems to maintain consistent bacterial densities. Ridley and Phillips (1965) observed a 100-fold MIC increase for Staph. aureus at high inocula, suggesting penicillinase saturation as a key variable .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s cross-allergenicity with penicillin?

- Methodological Answer : Conduct IgE-binding assays with patient sera sensitized to penicillin. Early clinical trials (Murdoch et al., 1964) reported minimal cross-reactivity, but later case studies identified rare hypersensitivity events. Use epitope mapping to identify shared antigenic determinants .

Q. What factors explain divergent MIC values for this compound in urinary vs. systemic infections?

- Methodological Answer : Simulate urinary pH (4.5–8.0) in vitro to assess pH-dependent activity. This compound’s ionization state at acidic pH enhances its accumulation in renal tissues, as shown in murine models by Muggleton et al. (1964) .

Q. Methodological Best Practices

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize analogs with modifications at the C-7 acyl side chain or C-3’ position. Use comparative MIC data and molecular docking simulations to predict β-lactamase stability. Refer to synthetic pathways from cephalosporin C derivatives .

Q. How to validate this compound’s efficacy in animal models without confounding antibiotic interactions?

Eigenschaften

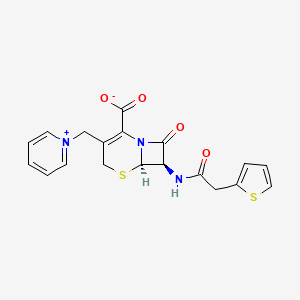

IUPAC Name |

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTQZXZIADLWOZ-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022782 | |

| Record name | Cephaloridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

No data | |

| Record name | CEPHALORIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, PRACTICALLY INSOL IN MOST ORG SOLVENTS, In water, >2.0X10+4 at 21 °C | |

| Record name | CEPHALORIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, Cephaloglycin and cephaloridine are acutely toxic to the proximal renal tubule, in part because of their cellular uptake by a contraluminal anionic secretory carrier and in part through their intracellular attack on the mitochondrial transport and oxidation of tricarboxylic acid (TCA) cycle anionic substrates. Preliminary studies with cephaloglycin have provided evidence of a role of fatty acid (FA) metabolism in its nephrotoxicity, and work with cephaloridine has shown it to be a potent inhibitor of renal tubular cell and mitochondrial carnitine (Carn) transport. | |

| Record name | CEPHALORIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

50-59-9 | |

| Record name | Cephaloridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaloridine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaloridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephaloridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaloridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALORIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ1VC61HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALORIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.